

An In-depth Technical Guide to the Historical Development of Parinol Fungicide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical development of the fungicide **Parinol**. **Parinol**, scientifically known as α,α -bis(p-chlorophenyl)-3-pyridinemethanol, was a pyridine carbinol fungicide developed for the control of powdery mildew on various crops. This document collates the available historical data on its synthesis, experimental evaluation, and toxicological profile. Due to the cancellation of its registration in 1987, detailed public records of its development are limited. This guide synthesizes the accessible information to provide a coherent technical narrative for research and educational purposes.

Introduction

Parinol, also known by its trade name Parnon, was a fungicide developed in the mid-20th century. Its active ingredient is α,α -bis(p-chlorophenyl)-3-pyridinemethanol[1]. As a member of the pyridine carbinol class of fungicides, **Parinol** was primarily used to combat powdery mildew on non-bearing apples and grapes, as well as on ornamental plants like roses and zinnias[2]. The U.S. Environmental Protection Agency (EPA) first approved a product containing **Parinol** on September 27, 1967, with its registration later canceled on April 8, 1987[2]. This guide aims to reconstruct the technical history of **Parinol**'s development, focusing on its chemical synthesis, fungicidal activity, and toxicological assessment based on available data.



Chemical and Physical Properties

A summary of the key chemical and physical properties of **Parinol** is presented in Table 1. This data is crucial for understanding its environmental fate and behavior.

Property	Value
IUPAC Name	bis(4-chlorophenyl)(pyridin-3-yl)methanol
CAS Number	17781-31-6
Molecular Formula	C18H13Cl2NO
Molecular Weight	330.2 g/mol
Chemical Class	Pyridine carbinol fungicide
Appearance	Likely a crystalline solid
Solubility	Expected to have low water solubility

Synthesis and Manufacturing Process

While the precise, scaled-up industrial synthesis protocol for **Parinol** is not publicly available, a plausible laboratory-scale synthesis can be inferred from general organic chemistry principles for the creation of tertiary alcohols with diaryl and heteroaryl substitutions. The synthesis would likely involve a Grignard reaction.

Postulated Experimental Protocol for Synthesis

A probable synthetic route to α,α -bis(p-chlorophenyl)-3-pyridinemethanol would involve the reaction of a Grignard reagent derived from a chlorophenyl halide with a pyridine-3-carboxylic acid ester.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)

Foundational & Exploratory



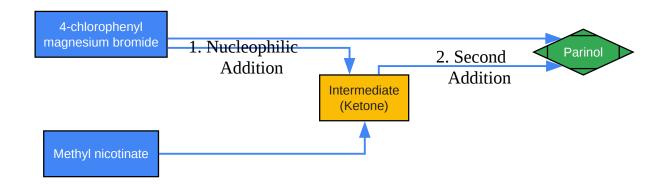
- 1-bromo-4-chlorobenzene
- Methyl nicotinate (methyl pyridine-3-carboxylate)
- Hydrochloric acid (for workup)
- Sodium bicarbonate solution (for neutralization)
- Anhydrous sodium sulfate (for drying)

Procedure:

- Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 1-bromo-4-chlorobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, 4-chlorophenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.
- Reaction with Pyridine Ester: The solution of methyl nicotinate in anhydrous diethyl ether is
 cooled in an ice bath. The prepared Grignard reagent is then added slowly to the ester
 solution. An excess of the Grignard reagent is required as it will react with the carbonyl group
 of the ester and the resulting ketone intermediate.
- Hydrolysis and Workup: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to hydrolyze the magnesium alkoxide salt.
- Extraction and Purification: The organic layer is separated, and the aqueous layer is
 extracted with diethyl ether. The combined organic extracts are washed with a sodium
 bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium
 sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude
 product.
- Purification: The crude α,α -bis(p-chlorophenyl)-3-pyridinemethanol is then purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl



acetate.



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A plausible Grignard reaction pathway for the synthesis of **Parinol**.

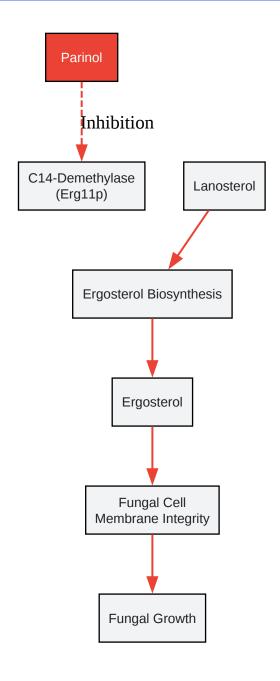
Mechanism of Action and Fungicidal Activity

The precise biochemical mechanism of action for **Parinol** is not well-documented in publicly available literature. However, fungicides within the pyridine carbinol class are generally known to be sterol biosynthesis inhibitors (SBIs).

Postulated Signaling Pathway

It is hypothesized that **Parinol**, like other pyridine carbinol fungicides, inhibits the C14-demethylase enzyme, which is a critical step in the biosynthesis of ergosterol in fungi. Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.





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Postulated mechanism of action of Parinol via inhibition of ergosterol biosynthesis.

Efficacy against Powdery Mildew

Parinol was specifically marketed for the control of powdery mildew caused by various fungal species, including Podosphaera leucotricha on apples and Uncinula necator on grapes[2]. While specific quantitative data from original field trials are scarce, the registration and use of **Parinol** for two decades suggest it provided effective control of these pathogens under agricultural conditions.



Toxicological Profile

The toxicological data for **Parinol** is not extensively detailed in modern public databases. The product "Parnon Liquid Concentrate," which contained 4% **Parinol** as the active ingredient, had a "Caution" signal word on its label, indicating a relatively low acute toxicity[2]. A summary of the likely toxicological considerations based on general fungicide properties of that era is presented in Table 2.

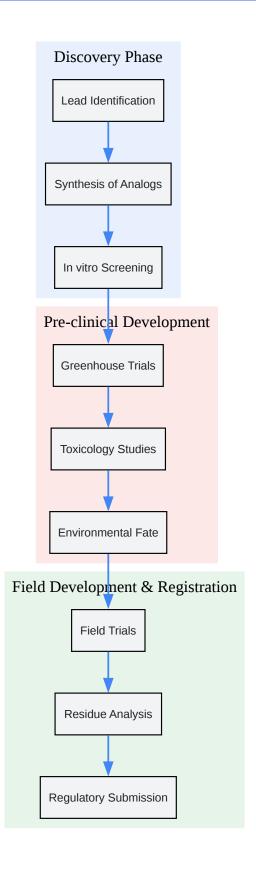
Toxicological Endpoint	General Assessment
Acute Oral Toxicity	Low (indicated by "Caution" label)
Acute Dermal Toxicity	Likely low to moderate
Inhalation Toxicity	Potential for respiratory tract irritation
Eye Irritation	Likely an irritant
Skin Irritation/Sensitization	Potential for skin irritation
Carcinogenicity	Data not readily available
Environmental Fate	Expected to be relatively persistent with low water solubility

Experimental Workflows

The development of a fungicide like **Parinol** would have followed a structured workflow from discovery to registration.

Fungicide Development Workflow





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A generalized workflow for the development of a fungicide like **Parinol**.



Conclusion

Parinol was a pyridine carbinol fungicide that played a role in the management of powdery mildew in the mid to late 20th century. While the specific details of its development and a comprehensive set of quantitative data are not readily available in the public domain due to its age and discontinued registration, this guide provides a plausible reconstruction of its technical history based on existing information and established scientific principles. The study of such historical fungicides can provide valuable insights into the evolution of fungicide development, resistance management, and regulatory science.

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